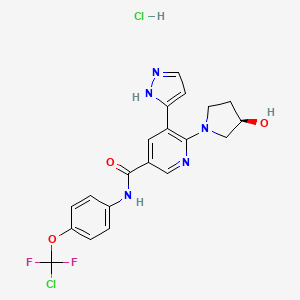

Autophinib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Autophinib is a potent autophagy inhibitor with a novel chemotype . It has IC50 values of 90 and 40 nM for autophagy in starvation-induced autophagy assay and rapamycin-induced autophagy assay, respectively . The IC50 value for Vps34 is 19 nM in vitro .

Physical And Chemical Properties Analysis

Autophinib has a molecular weight of 346.73 g/mol . Its molecular formula is C14H11ClN6O3 . It is insoluble in water and ethanol .科学研究应用

Skin Regeneration

Autophinib has been used in studies related to skin regeneration. In a study on tissue expansion, a technique where skin regeneration is induced by mechanical stretch stimuli, Autophinib was used to explore the effects of autophagy on skin regeneration . The study found that activating autophagy accelerated skin regeneration during tissue expansion by enhancing the proliferation and number of epidermal basal and hair follicle stem cells, reducing apoptosis, improving angiogenesis, and promoting collagen synthesis and growth factor secretion .

Cancer Therapy

Autophinib has been identified as a potent VPS34 inhibitor, which is significant in the field of cancer therapy . VPS34 is a class III PI3K that regulates autophagy, a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis . Inhibiting autophagy has been regarded as a promising therapeutic strategy for cancer therapy .

Cytoprotective Autophagy

Research has demonstrated autophagy as a universal cytoprotective response after DNA damage induced by chemotherapeutic drugs . Autophinib, by inhibiting autophagy, can potentially be used to enhance the effectiveness of chemotherapy .

作用机制

Target of Action

Autophinib primarily targets the VPS34 protein kinase , a key component in the autophagy process . Autophagy is a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis .

Mode of Action

Autophinib is an ATP-competitive inhibitor of VPS34 . It interacts with VPS34, decreasing the accumulation of the lipidated protein LC3 on the autophagosomal membrane . This interaction inhibits the autophagy process, thereby affecting the survival and growth of cells, particularly cancer cells .

Biochemical Pathways

Autophinib significantly impacts the autophagy process, a key biochemical pathway involved in maintaining cellular homeostasis . By inhibiting VPS34, Autophinib disrupts the formation of autophagosomes, thereby altering the composition of proteins within these structures . This can deeply influence the resulting pro-tumourigenic or anticancer effect of autophagy modulators .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of Autophinib’s action primarily involve the inhibition of the autophagy process . This results in an alteration in the composition of the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) produced by cancer cells . The altered protein content of PS-EVs can participate in the modulation of the fibroblast metabolism and phenotype .

Action Environment

These factors can guide the choice of an appropriate drug and dose for individual patients

安全和危害

未来方向

属性

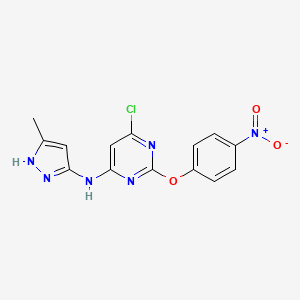

IUPAC Name |

6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMAXLRGBKFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Autophinib | |

Q & A

Q1: What is Autophinib and how does it work?

A1: Autophinib is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, Autophinib disrupts the initiation and progression of autophagy. [, , ]

Q2: What is the downstream effect of Autophinib inhibiting VPS34?

A2: Inhibiting VPS34 with Autophinib leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]

Q3: Has Autophinib demonstrated efficacy in any specific cancer cell lines?

A3: Research has shown Autophinib's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []

Q4: Are there any studies investigating Autophinib's effect on the AKT/mTOR pathway?

A4: Yes, several studies have shown that Autophinib can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]

Q5: How does Autophinib's impact on autophagy relate to cancer treatment?

A5: In the context of cancer, inhibiting autophagy with Autophinib is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, Autophinib may enhance the efficacy of existing cancer treatments. [, , ]

Q6: Are there any studies exploring Autophinib's effect on cellular metabolism in cancer cells?

A6: Yes, a study investigated Autophinib's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term Autophinib treatment didn't significantly alter cisplatin's effect on ATP production. []

Q7: Has Autophinib's effect on TFEB phosphorylation been investigated?

A7: Research indicates that Autophinib can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []

Q8: Is there any evidence suggesting Autophinib can influence ferroptosis?

A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using Autophinib, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []

Q9: Has Autophinib been investigated in any in vivo models of disease?

A9: Yes, Autophinib has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []

Q10: What are the potential implications of Autophinib's effects on extracellular vesicles?

A10: While research on Autophinib's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including Autophinib, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of Autophinib to indirectly impact intercellular communication.

Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?

A11: While Autophinib is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside Autophinib. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)

![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)

![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)

![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)